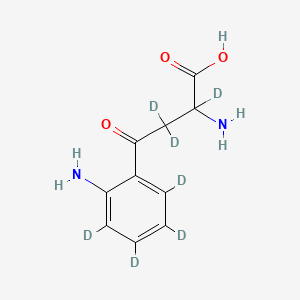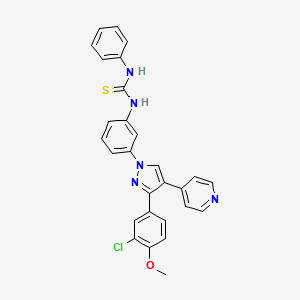
Enpp-1-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp-1-IN-13 is a compound known for its inhibitory effects on ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, specifically ENPP1 and ENPP3. This compound has shown potential in cancer research due to its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes, including cell proliferation, migration, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-13 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional Group Introduction: Specific functional groups are introduced through various reactions, such as nucleophilic substitution, oxidation, or reduction.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Enpp-1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Applications De Recherche Scientifique
Enpp-1-IN-13 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potential in inhibiting ENPP1, which is involved in tumor progression and metastasis. .
Immunotherapy: By inhibiting ENPP1, this compound can enhance the immune response against tumors, making it a valuable tool in immunotherapy research.
Neurological Studies: ENPP1 is involved in purinergic signaling, which plays a role in neurological functions.
Bone and Cartilage Research: ENPP1 regulates bone and cartilage mineralization.
Mécanisme D'action
Enpp-1-IN-13 exerts its effects by inhibiting the enzymatic activity of ENPP1 and ENPP3. ENPP1 hydrolyzes extracellular nucleotides, such as ATP, to produce AMP and inorganic pyrophosphate. This process regulates purinergic signaling, which is crucial for various physiological functions. By inhibiting ENPP1, this compound modulates these signaling pathways, affecting cell proliferation, migration, and immune responses .
Comparaison Avec Des Composés Similaires
Enpp-1-IN-13 is unique due to its dual inhibitory effects on both ENPP1 and ENPP3. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
ZXP-8202: A potent ENPP1 inhibitor with immunostimulatory effects.
TXN10128: An orally available ENPP1 inhibitor that restores STING activation.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C28H22ClN5OS |
|---|---|
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |
Clé InChI |
KJRBZPUBNSANGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
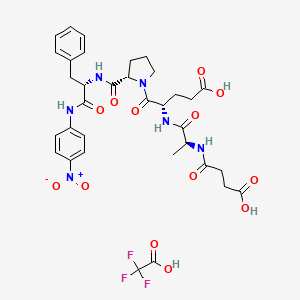
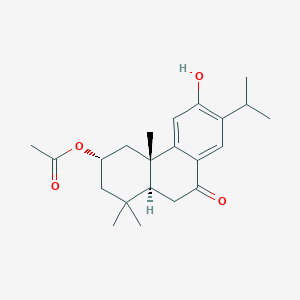
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
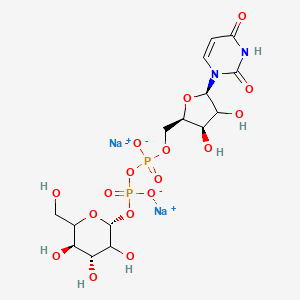
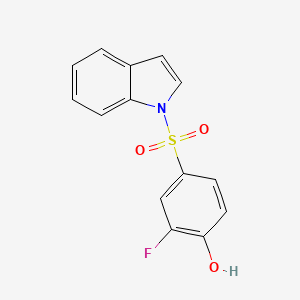
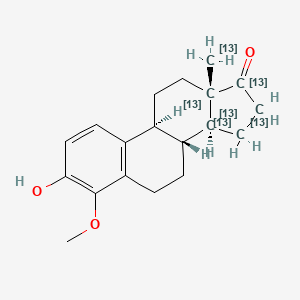
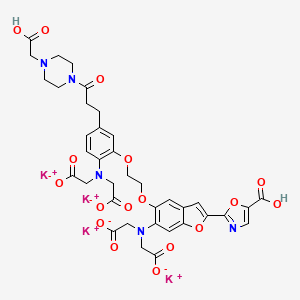
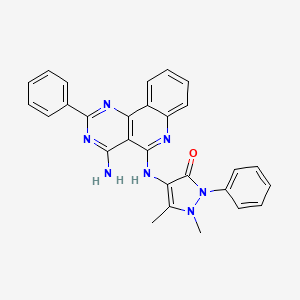
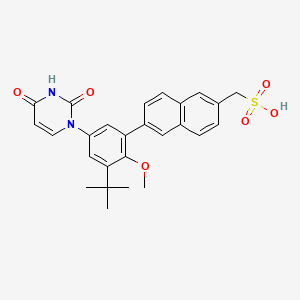
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
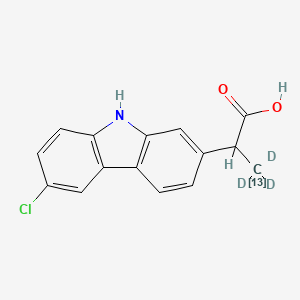
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
